N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Descripción
This compound is a structurally complex acetamide derivative featuring a 2-methylphenyl group linked to a modified purine core (1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl) via a sulfanyl bridge.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-7-5-6-8-11(10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICBPDFQWTZRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of sulfanylacetamides. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity based on diverse research findings.
The compound's molecular structure and characteristics are critical for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 421.9 g/mol |
| Molecular Formula | C18H20N5O3S |
| LogP | 2.6393 |
| Polar Surface Area | 66.491 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is primarily mediated through its interaction with various biological targets such as enzymes and receptors. The presence of the trimethylated purine ring suggests potential interactions with adenosine receptors, which are known to play significant roles in various physiological processes.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exhibit antimicrobial properties. For instance:
- A study on related sulfanylacetamides demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays : In vitro studies showed that derivatives of this compound inhibited the proliferation of various cancer cell lines. For example:
- Mechanistic Insights : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression. This was evidenced by increased levels of pro-apoptotic markers in treated cells.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of compounds related to N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide on isolated rat brain synaptosomes. The results indicated that certain derivatives showed lower neurotoxicity compared to caffeine and maintained synaptosomal viability at higher concentrations (up to 100 µM) .
Case Study 2: Inhibition of Enzymatic Activity
The compound was also tested for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The results showed that specific derivatives effectively inhibited MAO-B activity by approximately 40%, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Moieties
A comparison of key structural and functional attributes with related compounds is summarized below:
Key Observations :
- Purine Core vs. Non-Purine Scaffolds: The target compound’s purine system distinguishes it from sulfonamides (e.g., ) or peptide-like acetamides (e.g., ). Purine derivatives often exhibit higher affinity for nucleotide-binding enzymes.
- Sulfanyl Linker: The sulfanyl (-S-) bridge in the target compound may confer redox sensitivity compared to sulfonamides (e.g., ) or ether-linked phenoxy groups (e.g., ).
- Agricultural vs.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
